molecular formula C6H8ClNS B8745254 PYRIDIN-4-YLMETHANETHIOL HYDROCHLORIDE CAS No. 70199-58-5

PYRIDIN-4-YLMETHANETHIOL HYDROCHLORIDE

Cat. No.: B8745254
CAS No.: 70199-58-5
M. Wt: 161.65 g/mol
InChI Key: BEJMQRKKHMEQII-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethanethiol Hydrochloride (C₆H₈NS·HCl) is a heterocyclic organic compound featuring a pyridine ring substituted with a methanethiol (-CH₂SH) group at the 4-position, forming a hydrochloride salt. This compound is also known by synonyms such as 4-Pyridylethylmercaptan, 4-Pyridylthioacetic acid HCl, and 2-Pyridin-4-yl-ethanesulfonyl chloride hydrochloride . The thiol (-SH) group confers nucleophilic reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions or as a ligand in metal coordination chemistry. The pyridine moiety enhances solubility in polar solvents and may influence biological interactions due to its aromatic nitrogen, which can participate in hydrogen bonding or π-π stacking.

As a research chemical, it is primarily used in pharmaceutical and materials science laboratories for developing sulfur-containing analogs or prodrugs. Its hydrochloride form improves stability and handling compared to the free thiol, which is prone to oxidation.

Properties

CAS No.

70199-58-5

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

pyridin-4-ylmethanethiol;hydrochloride

InChI

InChI=1S/C6H7NS.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H

InChI Key

BEJMQRKKHMEQII-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CS.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale hydrogenation and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridin-4-ylmethanethiol hydrochloride can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: It can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    Alkylated and Acylated Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry:

    Material Science: Used in the development of organic semiconductor materials and other advanced materials.

Mechanism of Action

The mechanism of action of pyridin-4-ylmethanethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between Pyridin-4-ylmethanethiol Hydrochloride and related compounds:

Compound Name Molecular Formula Core Heterocycle Functional Groups Notable Features
This compound C₆H₈NS·HCl Pyridine Thiol (-SH), Hydrochloride Reactive thiol; used in synthesis
4-Methylpiperidine Hydrochloride C₆H₁₄N·HCl Piperidine Amine (-NH), Hydrochloride Saturated ring; basic amine
4-Methylpyrimidinol Hydrochloride C₅H₇N₂O·HCl Pyrimidine Hydroxyl (-OH), Hydrochloride Aromatic N-heterocycle; potential kinase inhibition
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride C₉H₁₅N₃·2HCl Piperidine/Pyrimidine Amine (-NH₂), Dihydrochloride Dual heterocycles; drug intermediate
Methanethiol (CH₃SH) CH₄S N/A Thiol (-SH) Volatile; microbial metabolism intermediate

Physicochemical and Reactivity Comparison

  • This compound : The hydrochloride salt increases aqueous solubility compared to the free thiol. The pyridine ring stabilizes the molecule via resonance, reducing thiol oxidation rates compared to aliphatic thiols like methanethiol .
  • 4-Methylpiperidine Hydrochloride : The saturated piperidine ring enhances basicity (pKa ~11 for the amine), making it more nucleophilic than pyridine derivatives. Lacks sulfur-based reactivity .
  • 4-Methylpyrimidinol Hydrochloride: The hydroxyl group on pyrimidine allows for hydrogen bonding, influencing solubility in polar solvents. The dual nitrogen atoms in the ring enhance π-deficient character, affecting electronic interactions .
  • Methanethiol: Highly volatile and reactive; its small size allows rapid enzymatic oxidation (e.g., by methanethiol oxidase in methanotrophs) but lacks the structural complexity for targeted biological interactions .

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